Exo-3-benzyl-3-azabicyclo[3.1.0]hexane-6-carboxylic acid ethyl ester
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Overview
Description
Exo-3-benzyl-3-azabicyclo[3.1.0]hexane-6-carboxylic acid ethyl ester is a chemical compound with the CAS Number: 174456-76-9. It has a molecular weight of 245.32 and its IUPAC name is ethyl 3-benzyl-3-azabicyclo[3.1.0]hexane-6-carboxylate .
Synthesis Analysis
The synthesis of this compound involves the cyclopropanation of N-Boc-2,5-dihydropyrrole with ethyl diazoacetate under low catalyst loadings of dirhodium(II). By appropriate choice of catalyst and hydrolysis conditions, either the exo- or endo-3-azabicyclo-[3.1.0]hexanes can be formed cleanly with high levels of diastereoselectivity .Molecular Structure Analysis
The molecular structure of this compound is represented by the linear formula C15H19NO2 . The InChI code for this compound is 1S/C15H19NO2/c1-2-18-15(17)14-12-9-16(10-13(12)14)8-11-6-4-3-5-7-11/h3-7,12-14H,2,8-10H2,1H3 .Chemical Reactions Analysis
The key chemical reaction involved in the synthesis of this compound is the cyclopropanation of N-Boc-2,5-dihydropyrrole with ethyl diazoacetate .Scientific Research Applications
Chemical Synthesis and Properties
- Thermal Behavior and Isomer Formation : Research shows that heating esters of substituted 2,3,7-triazabicyclo[3.3.0]oct-3-ene-4-carboxylic acids, which are structurally related to the compound , leads to the formation of 3-azabicyclo[3.1.0]hexane-6-carboxylic acids as mixtures of exo and endo isomers. This demonstrates the thermal behavior and potential for isomer formation in these types of compounds (Molchanov, Stepakov, & Kostikov, 2000).
- Synthesis in Pharmaceutical Compounds : The compound forms part of the synthesis process for Trovafloxacin, a broad-spectrum antibacterial. This highlights its role in creating complex pharmaceutical structures (Norris et al., 2000).
Applications in Material Science
- Liquid Crystalline Compounds : The compound, being a type of 3-azabicyclo[3.1.0]hexane, is related to derivatives used in the creation of novel liquid crystalline compounds. These findings suggest potential applications in materials science, particularly in the development of new liquid crystals (Kozhushkov et al., 2004).
Biochemical Synthesis and Applications
- Synthesis of Amino Acid Derivatives : Derivatives of this compound are involved in the synthesis of certain amino acid derivatives, indicating its significance in biochemical synthesis and potentially in the development of new bioactive compounds (Waldmann & Braun, 1991).
Safety and Hazards
Future Directions
properties
IUPAC Name |
ethyl (1S,5R)-3-benzyl-3-azabicyclo[3.1.0]hexane-6-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19NO2/c1-2-18-15(17)14-12-9-16(10-13(12)14)8-11-6-4-3-5-7-11/h3-7,12-14H,2,8-10H2,1H3/t12-,13+,14? |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YUKFHBYDDJRSIY-PBWFPOADSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1C2C1CN(C2)CC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)C1[C@H]2[C@@H]1CN(C2)CC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Exo-3-benzyl-3-azabicyclo[3.1.0]hexane-6-carboxylic acid ethyl ester |
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